molecular formula C18H19ClN2O5S B2729403 2-(1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 2034381-77-4

2-(1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B2729403
CAS RN: 2034381-77-4
M. Wt: 410.87
InChI Key: KNMAAWLWJQBLBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C18H19ClN2O5S and its molecular weight is 410.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research has developed methods for synthesizing azetidinone derivatives, highlighting their biological and pharmacological potencies. A study by Jagannadham et al. (2019) described the synthesis of substituted azetidinones derived from the dimer of Apremilast, focusing on their potential as medicinally important heterocyclic motifs found in several naturally occurring alkaloids. These compounds were characterized using various spectroscopic techniques, underscoring the importance of sulfonamide rings in pharmaceutical chemistry (Jagannadham et al., 2019).

Structural Insights

Further structural insights were provided through the study of tetrazole derivatives, as outlined by Al-Hourani et al. (2015). The work focused on the crystal structure and docking studies to understand the orientation and interaction within the active sites of enzymes, suggesting potential applications in designing enzyme inhibitors (Al-Hourani et al., 2015).

Potential Pharmaceutical Applications

The exploration of isoindole-1,3-dione derivatives for their affinity towards serotonin receptors and inhibition of Phosphodiesterase 10A (PDE10A) indicates their potential as antipsychotics. A study conducted by Czopek et al. (2020) synthesized a library of these derivatives, revealing promising in vitro safety profiles and potential antipsychotic properties in behavioral models of schizophrenia (Czopek et al., 2020).

Green Chemistry Approaches

Innovative synthesis methods employing green chemistry principles were explored by Journal et al. (2019), who developed an efficient synthesis of isoindoline-1,3-dione derivatives using the Water Extract of Onion Peel Ash (WEOPA). This method presents an environmentally friendly alternative, reducing the reliance on harmful catalysts and showcasing a sustainable approach to synthesizing medicinally relevant compounds (Journal et al., 2019).

Antimicrobial and Anticancer Activities

The antimicrobial and anticancer activities of synthesized azetidin-2-one derivatives were highlighted in several studies. For example, Kendre et al. (2012) discussed the synthesis and evaluation of azetidin-2-one derivatives with aryl sulfonate moiety for their anti-inflammatory and anti-microbial activities, offering insights into their potential therapeutic applications (Kendre et al., 2012).

properties

IUPAC Name

2-[1-(3-chloro-4-methoxyphenyl)sulfonylazetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O5S/c1-26-16-7-6-12(8-15(16)19)27(24,25)20-9-11(10-20)21-17(22)13-4-2-3-5-14(13)18(21)23/h2-3,6-8,11,13-14H,4-5,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMAAWLWJQBLBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

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